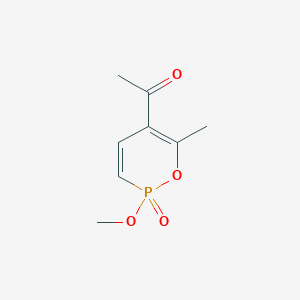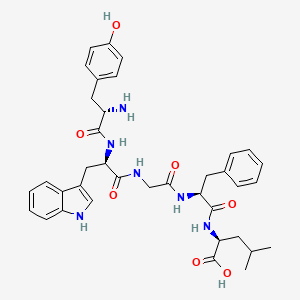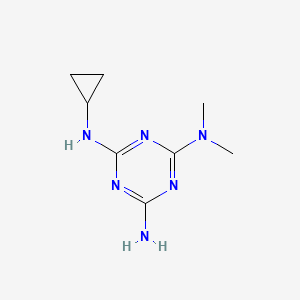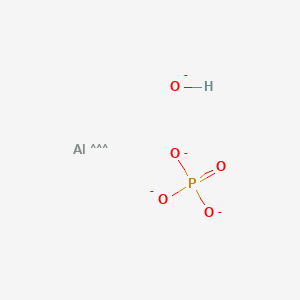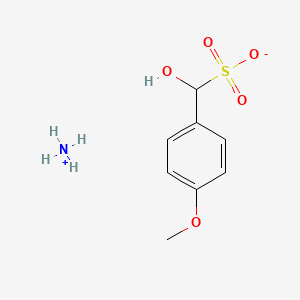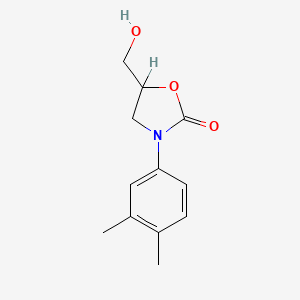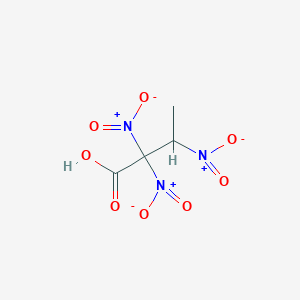![molecular formula C11H17NO3 B14481735 4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one CAS No. 65226-30-4](/img/structure/B14481735.png)
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one is an organic compound that features a dioxolane ring and an alkyne functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one typically involves the reaction of a dioxolane derivative with an alkyne-containing amine. The reaction conditions often include the use of a base to deprotonate the amine, facilitating its nucleophilic attack on the dioxolane ring. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The dioxolane ring can also participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- 4-{[(3-Methylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one
- 4-{[(3-Propylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one
Uniqueness
4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one is unique due to its specific alkyne and dioxolane functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
65226-30-4 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-[(3-ethylpent-1-yn-3-ylamino)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H17NO3/c1-4-11(5-2,6-3)12-7-9-8-14-10(13)15-9/h1,9,12H,5-8H2,2-3H3 |
InChI 键 |
IIOUTBJZEXCHKO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C#C)NCC1COC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


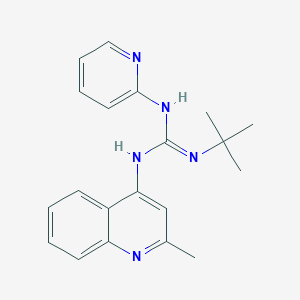
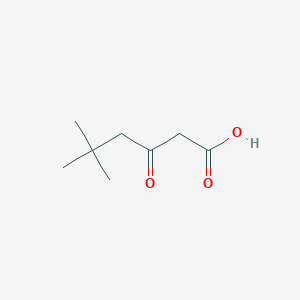
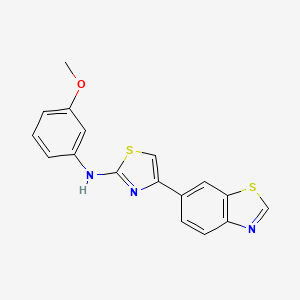

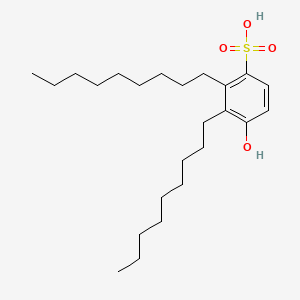
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
